
2-Methylfuran-3-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylfuran-3-carboximidamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Atmospheric Chemistry and Environmental Impact
A study by Tapia et al. (2010) explored the atmospheric degradation of 3-methylfuran, closely related to 2-methylfuran derivatives, identifying kinetic behaviors and products of reactions with atmospheric oxidants. The research highlighted the environmental implications of these reactions, including the formation of chlorinated and hydroxy-methylfuranones, which could extend to similar compounds such as 2-methylfuran-3-carboximidamide hydrochloride under atmospheric conditions. This study provides insights into the atmospheric chemistry of furan derivatives, suggesting potential environmental impacts through the generation of various degradation products (Tapia et al., 2010).
Catalysis and Biomass Conversion
The conversion of furfural to 2-methylfuran, facilitated by molybdenum carbide as a selective deoxygenation catalyst, was investigated by Xiong et al. (2014). This research underscores the potential application of 2-methylfuran derivatives in the development of biofuels and value-added chemicals from biomass, indicating the catalytic efficiency of molybdenum carbide in selective deoxygenation processes. The study suggests that similar catalytic approaches could be applicable to the conversion of related compounds, enhancing the sustainability of chemical manufacturing processes (Xiong et al., 2014).
Organic Synthesis and Material Science
Research on the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, as discussed by Yao Xing-sheng (2007), involves the acylation of 2-methylfuran, demonstrating an improved synthetic route with significant yields. This work illustrates the utility of 2-methylfuran derivatives in the synthesis of complex organic molecules, potentially extending to this compound for the development of new materials and chemicals. The methodology could offer a blueprint for the synthesis of other furan-based compounds, contributing to advancements in material science and organic chemistry (Yao Xing-sheng, 2007).
Bioactive Compound Synthesis
The synthesis and reaction studies of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate by Pevzner (2007) showcase the chemical versatility of furan derivatives. This research highlights the potential of furan compounds in the synthesis of bioactive molecules, which could be relevant for this compound in developing pharmaceuticals or agrochemicals. The detailed reaction mechanisms and product analyses provide a foundation for further explorations in bioactive compound synthesis, offering pathways for the creation of novel therapeutic agents (Pevzner, 2007).
Propriétés
IUPAC Name |
2-methylfuran-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-5(6(7)8)2-3-9-4;/h2-3H,1H3,(H3,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMGXXCZAPLHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655200 |
Source


|
| Record name | 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127929-98-0 |
Source


|
| Record name | 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
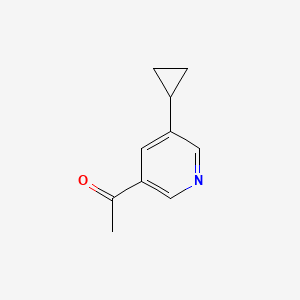
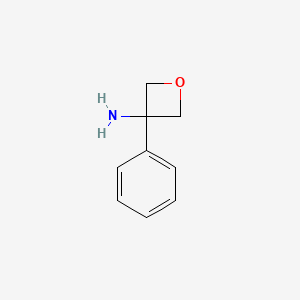
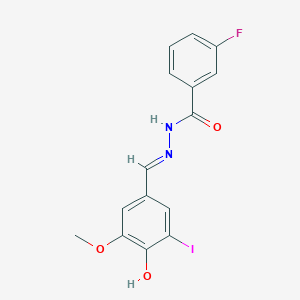
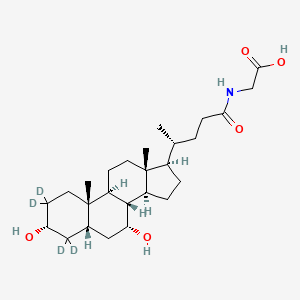
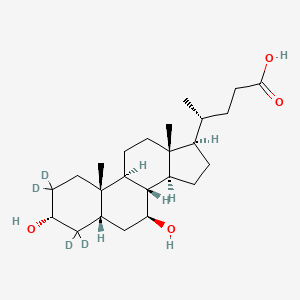
![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)
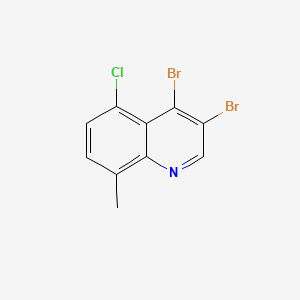

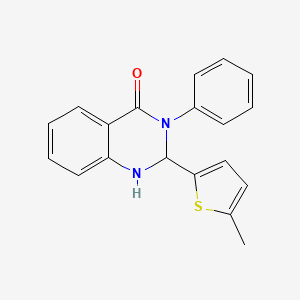



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)
